molecular formula C18H21N5OS2 B2819872 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone CAS No. 1334375-50-6

1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone

Cat. No.: B2819872
CAS No.: 1334375-50-6
M. Wt: 387.52
InChI Key: XCENVILGGLESQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperazine core substituted with a 2-(1H-pyrazol-1-yl)ethyl group and an ethanone moiety linked to a benzothiazole-2-thiolate group. The structural complexity combines heterocyclic motifs (piperazine, pyrazole, benzothiazole) known for diverse pharmacological activities, including anticancer and antimicrobial effects .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5OS2/c24-17(14-25-18-20-15-4-1-2-5-16(15)26-18)22-11-8-21(9-12-22)10-13-23-7-3-6-19-23/h1-7H,8-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCENVILGGLESQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CC=N2)C(=O)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Moiety: Starting with a suitable pyrazole precursor, such as 1H-pyrazole, which is then alkylated using an appropriate alkyl halide to introduce the ethyl group.

    Piperazine Derivatization: The alkylated pyrazole is then reacted with piperazine under controlled conditions to form the intermediate compound.

    Thioether Formation: The intermediate is then reacted with a benzothiazole derivative, typically using a thiol or thioether linkage, to form the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce any carbonyl groups present.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and benzothiazole moieties, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides, often in the presence of a base like triethylamine.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities attributed to its structural components, including the pyrazole and benzothiazole moieties. These structures are known for their diverse pharmacological properties.

Antimicrobial Activity

Research indicates that compounds similar to 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone demonstrate significant antimicrobial properties. A study revealed that derivatives containing benzothiazole and piperazine rings showed effective inhibition against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

These results suggest that the presence of the benzothiazole and piperazine structures enhances the antimicrobial efficacy of the compounds .

Antitumor Activity

The compound's potential as an antitumor agent has also been investigated. Similar compounds have shown promising results in inducing apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptotic pathways.

Case Study: Antitumor Mechanisms

In a study evaluating compounds with similar structures, it was found that they could induce S phase arrest in cancer cells, upregulate pro-apoptotic proteins, and downregulate anti-apoptotic proteins, leading to increased cell death .

Mechanism of Action

The mechanism of action of 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Benzothiazole Motifs

Compounds sharing the benzothiazole-piperazine-ethanone backbone (e.g., and ) demonstrate key similarities and differences:

Compound Name / ID Molecular Weight Melting Point (°C) Key Substituents Biological Activity (if reported) Reference
Target Compound Not reported Not reported Pyrazole-ethyl, benzothiazole-thio Not available N/A
5j () 507.10 Not reported Benzothiazole-thio, triazole Anticancer screening
6a () Not reported 215–217 Phenylthio Antiproliferative activity
2k () Not reported 162–163 Phthalazin-1-yl, benzothiazole-thio Antimicrobial evaluation

Key Observations:

  • Substituent Impact: The pyrazole-ethyl group in the target compound distinguishes it from analogs like 5j (triazole) and 6a (phenylthio).
  • Biological Relevance : Compounds with benzothiazole-thioether linkages (e.g., 5j, 6a) exhibit antiproliferative activity against cancer cell lines, suggesting the target compound may share similar mechanisms .

Piperazine-Based Compounds with Heterocyclic Modifications

Compounds with piperazine cores but divergent substituents provide insights into structure-activity relationships (SAR):

Compound Series (Evidence) Core Structure Key Modifications Activity Highlights
Tetrazole derivatives (1, 3, 5) Piperazine + tetrazole-aryl Sulfonyl or chloroacetyl groups Antiproliferative, antimicrobial
Phthalazine derivatives (4) Piperazine + phthalazin-1-yl Benzothiazole-thio or acetamide Antimicrobial (e.g., 2k, 2l)
Pyrazole derivatives (8, 9) Piperazine + pyrazole-oxadiazole Methoxybenzylidene or nitro groups Antioxidant, enzyme inhibition

Key Comparisons:

  • Electron-Withdrawing Groups : Sulfonyl and phthalazin-1-yl substituents () enhance antimicrobial activity compared to thioether-linked benzothiazoles, likely due to improved membrane penetration .
  • Synthetic Flexibility : The target compound’s pyrazole-ethyl group may offer metabolic stability over labile substituents like allylpiperazine () or tetrazole-thiols () .

Physicochemical and Spectral Properties

Data from analogs highlight trends in stability and characterization:

  • Melting Points : Benzothiazole-thio derivatives (e.g., 6a: 215–217°C) exhibit higher melting points than phthalazine analogs (e.g., 2k: 162–163°C), suggesting stronger intermolecular interactions in the solid state .
  • Spectroscopic Characterization: Consistent use of $ ^1H $-NMR and $ ^{13}C $-NMR (e.g., 5j, 6a) confirms the ethanone carbonyl signal near δ 170 ppm and benzothiazole aromatic protons at δ 7.2–8.1 ppm, critical for structural validation .

Biological Activity

1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone is a complex organic compound notable for its diverse biological activities. Its unique structure combines a piperazine ring, a pyrazole moiety, and a benzo[d]thiazole-thioether group, which contribute to its pharmacological potential. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H21N5O2SC_{18}H_{21}N_{5}O_{2}S with a molecular weight of approximately 371.46 g/mol. The structural features that are significant for its biological activity include:

Structural Feature Description
Piperazine Ring Common in many pharmacologically active compounds, influencing receptor interactions.
Pyrazole Moiety Associated with various biological activities, including antimicrobial effects.
Benzo[d]thiazole Group Known for its role in drug development, particularly in anticancer and antimicrobial agents.

Research indicates that this compound exhibits significant activity primarily as a sigma receptor antagonist . Sigma receptors are involved in various physiological processes, including pain perception and neuroprotection. The compound’s antinociceptive properties suggest potential applications in pain management therapies.

Antimicrobial Activity

The compound has shown promising antimicrobial effects against several pathogens, including:

  • Escherichia coli
  • Pseudomonas aeruginosa
  • Staphylococcus aureus
  • Candida albicans

These activities are attributed to the presence of the pyrazole and thiazole moieties, which are known to enhance antimicrobial properties .

Anticancer Potential

Benzothiazole derivatives have been extensively studied for their anticancer properties. The structural characteristics of this compound may contribute to its ability to inhibit cancer cell proliferation through interactions with specific cellular targets. For example, related compounds have demonstrated cytotoxicity against various cancer cell lines, indicating that further investigation into this compound's potential as an anticancer agent is warranted .

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of related compounds, highlighting the importance of structure-activity relationships (SAR). For instance:

  • Antinociceptive Studies : A study demonstrated that derivatives similar to this compound exhibited significant pain relief in animal models, suggesting potential therapeutic applications in chronic pain management.
  • Antimicrobial Efficacy : Comparative studies indicated that the synthesized compounds showed better efficacy against resistant strains of bacteria compared to standard antibiotics .
  • Cytotoxicity Assessments : In vitro studies revealed that certain analogs displayed IC50 values comparable to established chemotherapeutic agents like doxorubicin, emphasizing their potential as anticancer agents .

Q & A

Q. What are the key challenges in optimizing the synthesis of this compound, and how can reaction conditions be systematically improved?

  • Methodological Answer : Synthesis optimization involves multi-step protocols, including nucleophilic substitutions and coupling reactions. Key parameters include:
  • Catalysts : Use of carbodiimides (e.g., DCC) for amide bond formation .
  • Temperature : Controlled heating (e.g., 60–80°C) to prevent side reactions in piperazine functionalization .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Analytical Monitoring : HPLC for purity assessment (>95%) and NMR for structural validation .
    Table 1 : Example synthesis parameters from analogs:
StepReagents/ConditionsYield (%)Reference
Piperazine couplingDMF, 70°C, 12h65–78
Thioether formationNaH, THF, rt50–60

Q. Which spectroscopic techniques are most reliable for characterizing the compound’s structure, and how should data interpretation be prioritized?

  • Methodological Answer :
  • 1H/13C NMR : Essential for confirming piperazine ring connectivity and benzo[d]thiazole substitution patterns. Look for singlet peaks (δ 3.5–4.0 ppm) for piperazine protons .
  • HRMS : Validates molecular formula (e.g., C₂₀H₂₃N₅OS₂ expected for the target compound) .
  • IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~700 cm⁻¹) groups .

Q. How does the compound’s reactivity vary under acidic vs. basic conditions, and what intermediates are critical to monitor?

  • Methodological Answer :
  • Acidic Conditions : Protonation of the piperazine nitrogen may lead to ring-opening; monitor via TLC (silica gel, CH₂Cl₂:MeOH 9:1) .
  • Basic Conditions : Deprotonation of the thioether sulfur can enhance nucleophilic attack on the ethanone carbonyl .
  • Critical Intermediates : Isolate and characterize the pyrazole-ethylpiperazine intermediate (via column chromatography) before benzo[d]thiazole coupling .

Q. What preliminary biological assays are recommended for initial activity screening?

  • Methodological Answer :
  • Antimicrobial Screening : Agar diffusion assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
  • Anti-inflammatory Testing : COX-2 inhibition assays (IC₅₀ determination via ELISA) .
  • Cytotoxicity : MTT assays on HEK-293 cells to assess safety margins .

Advanced Research Questions

Q. How can contradictory structural data (e.g., bond angles from XRD vs. computational models) be resolved for this compound?

  • Methodological Answer :
  • XRD vs. DFT : Compare experimental crystal structure data (if available) with density functional theory (DFT)-optimized geometries (e.g., using Gaussian 16). Discrepancies >0.05 Å in bond lengths suggest crystallization artifacts .
  • Dynamic NMR : Assess rotational barriers in the piperazine ring to explain conformational flexibility .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) of analogs?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., COX-2 PDB: 5KIR). Focus on π-π stacking between benzo[d]thiazole and Tyr385 .
  • QSAR Modeling : Train models on substituent electronic parameters (Hammett σ) and logP values to predict bioactivity .
    Table 2 : SAR trends in benzo[d]thiazole derivatives:
SubstituentBioactivity (IC₅₀, μM)Key Interaction
-Cl (para)0.45 (COX-2)H-bond with Ser530
-OCH₃1.2 (COX-2)Reduced hydrophobic fit

Q. How can metabolic stability be assessed in vitro, and what structural modifications improve pharmacokinetics?

  • Methodological Answer :
  • Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Half-life <30 min suggests poor stability .
  • Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyrazole ring to reduce CYP450-mediated oxidation .

Q. What strategies mitigate synthetic bottlenecks in scaling up multi-step reactions?

  • Methodological Answer :
  • Flow Chemistry : Continuous flow systems improve heat transfer in exothermic steps (e.g., thioether formation) .
  • Catalyst Recycling : Immobilize Pd catalysts for Suzuki couplings to reduce costs .

Data Contradiction Analysis

Q. How to address conflicting bioactivity results between enzymatic and cell-based assays?

  • Methodological Answer :
  • Enzymatic Assays : Measure direct target inhibition (e.g., COX-2) but may miss membrane permeability issues.
  • Cell-Based Assays : Account for cellular uptake but introduce confounding factors (e.g., efflux pumps). Validate via parallel LC-MS quantification of intracellular compound levels .

Q. What experimental controls are critical when comparing this compound to structurally similar analogs?

  • Methodological Answer :
  • Positive/Negative Controls : Use celecoxib (COX-2 inhibitor) and DMSO vehicle in all assays .
  • Isosteric Replacements : Compare pyrazole vs. imidazole analogs to isolate electronic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.